molecular formula C26H25NO5 B4685324 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate

Cat. No. B4685324
M. Wt: 431.5 g/mol
InChI Key: VOZLUAKBPKBQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate is a compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as BOC-L-phenylalanine benzyl ester and is commonly used in organic chemistry and biochemistry research.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in the production of certain proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have antioxidant properties, which can help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate in lab experiments is its high purity. This compound is readily available in high purity, which can be useful in ensuring the accuracy and reproducibility of experimental results. However, one of the limitations of using this compound is its relatively high cost.

Future Directions

There are several potential future directions for research on 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate. One potential direction is the development of new drugs based on this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases and conditions. Finally, research could be conducted to further elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs.

Scientific Research Applications

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate has been extensively studied in scientific research for its potential applications in various fields. This compound has been shown to have potential applications in drug discovery, as it can act as a lead compound for the development of new drugs.

properties

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(3-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-19-6-5-9-22(16-19)27-25(29)14-15-26(30)32-18-24(28)21-10-12-23(13-11-21)31-17-20-7-3-2-4-8-20/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZLUAKBPKBQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.